OSU-6162

描述

PNU-96391, also known as OSU-6162, is a dopamine D2 antagonist and a 5-HT2A partial agonist potentially for the treatment of chronic

科学研究应用

OSU-6162 与可卡因自我给药

This compound 作为一种西格玛 1 受体配体,已被研究其对可卡因自我给药的影响 . 研究表明,低剂量的 this compound 可以进一步增强可卡因自我给药对伏隔核 D2R 异源受体复合物的影响 . 在行为研究中,this compound 并没有显著改变主动杠杆按压和可卡因注射的次数。 然而,在治疗 3 天后,发现了一种减少可卡因读数的趋势 .

This compound 与西格玛 1 受体配体

This compound 对西格玛 1 受体具有纳摩尔亲和力,而西格玛 1 受体是抵消可卡因作用的目标 . 有人提出,this compound 可能会增加伏隔核壳层 D2R-西格玛 1 受体和 A2AR-D2R 异源受体复合物的数量,这些复合物与可卡因自我给药中 A2AR-D2R 相互作用的进一步增强有关 .

This compound 与合成

作用机制

Target of Action

OSU-6162, also known as PNU-96391, PNU 96391A, OSU6162, (-)-OSU, or Piperidine, 3-(3-(methylsulfonyl)phenyl)-1-propyl-, (S)-, is a compound that acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . These receptors play crucial roles in mediating the behavioral effects of this compound .

Mode of Action

This compound interacts with its targets, the dopamine D2 receptors and 5-HT2A receptors, in a unique way. It acts as a dopamine stabilizer , similar to the closely related drug pridopidine . Both enantiomers of this compound show similar activity but with different ratios of effects. The (S) enantiomer, more commonly used in research, has a higher binding affinity to D2 but is a weaker partial agonist at 5-HT2A. Conversely, the ® enantiomer has higher efficacy at 5-HT2A but lower D2 affinity .

Biochemical Pathways

This compound affects the dopaminergic and serotonergic pathways in the brain. It has been shown to increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes . This increase is associated with further increases in the antagonistic A2AR-D2R interactions in cocaine self-administration .

Pharmacokinetics

Its high affinity for the sigma1r receptor suggests that it may have good bioavailability .

Result of Action

This compound has shown antipsychotic, anti-addictive, and anti-Parkinsonian effects in animal studies . It has been found to inhibit levodopa-induced dyskinesias in a monkey model of Parkinson’s disease . Furthermore, it has been shown to antagonize the development of behavioral sensitization induced by dopamine agonists in a rat model for Parkinson’s disease .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been observed to stimulate locomotor activity in ‘low activity’ animals and inhibit locomotor activity in ‘high activity’ animals . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment and the state of the organism .

生化分析

Biochemical Properties

OSU-6162 interacts with several enzymes and proteins. It has a high affinity for the Sigma1R , a cytoplasmic chaperone found in the endoplasmic reticulum . It also interacts with dopamine D2 receptors and 5-HT2A receptors . The compound can increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to modulate the effects of cocaine self-administration . In behavioral studies, this compound did not significantly change the number of active lever pressing and cocaine infusions . A trend to reduce cocaine readouts was found after 3 days of treatment .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a partial agonist at both dopamine D2 receptors and 5-HT2A receptors . It has been suggested that this compound may increase the number of accumbal shell D2R-Sigma1R and A2AR-D2R heteroreceptor complexes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, a trend to reduce cocaine readouts was found after 3 days of treatment with this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Both enantiomers of this compound had dual effects on behavior, stimulating locomotor activity in ‘low activity’ animals and inhibiting locomotor activity in ‘high activity’ animals .

Metabolic Pathways

It is known that this compound interacts with dopamine D2 receptors and 5-HT2A receptors , suggesting that it may be involved in dopamine and serotonin metabolism.

Transport and Distribution

It is known that this compound has a high affinity for the Sigma1R , suggesting that it may be transported to the endoplasmic reticulum where Sigma1R is located .

Subcellular Localization

Given its high affinity for the Sigma1R , which is a cytoplasmic chaperone found in the endoplasmic reticulum , it is likely that this compound is localized to the endoplasmic reticulum.

属性

IUPAC Name |

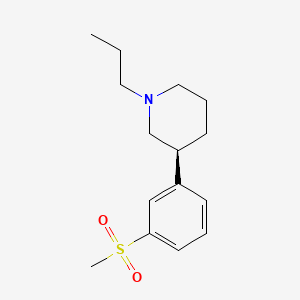

3-(3-methylsulfonylphenyl)-1-propylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-3-9-16-10-5-7-14(12-16)13-6-4-8-15(11-13)19(2,17)18/h4,6,8,11,14H,3,5,7,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVBVBMMNFIXGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC(C1)C2=CC(=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932921 | |

| Record name | 3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146798-66-5 | |

| Record name | 3-[3-(Methanesulfonyl)phenyl]-1-propylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does OSU6162 interact with the dopamine system?

A1: OSU6162 acts as a monoamine stabilizer, specifically influencing dopamine activity in a context-dependent manner. [] In situations with low dopamine levels, it can enhance dopaminergic signaling, while in the presence of high dopamine levels, it can attenuate dopaminergic activity. [] This unique characteristic allows it to potentially address dopaminergic dysregulation associated with various disorders.

Q2: What is the significance of dopamine dysregulation in alcohol use disorder and binge-eating disorder?

A2: The dopamine system plays a crucial role in reward processing, motivation, and impulse control. Long-term alcohol consumption has been shown to downregulate dopamine levels and alter dopamine receptor expression in brain regions associated with reward, leading to increased craving and difficulty controlling alcohol intake. [] Similarly, binge-eating disorder is associated with dysregulated dopamine signaling, contributing to excessive food intake and difficulty controlling eating behaviors. []

Q3: How does OSU6162 impact dopamine levels in the context of long-term alcohol consumption?

A3: Research has shown that long-term alcohol drinking leads to a downregulation of dopamine levels in the nucleus accumbens (NAc), a brain region crucial for reward and motivation. [] OSU6162 effectively counteracts this alcohol-induced downregulation by increasing dopamine levels in the NAc, potentially normalizing dopaminergic activity. []

Q4: Beyond dopamine, does OSU6162 interact with other neurotransmitter systems?

A4: Yes, OSU6162 also exhibits partial agonism at the serotonin 5-HT2A receptor. This interaction, in conjunction with its effects on dopamine, is believed to contribute to its ability to reduce voluntary alcohol intake in long-term drinking rats. []

Q5: How does OSU6162 impact binge-like eating behaviors?

A5: OSU6162 has demonstrated promising effects in reducing binge-like eating and cue-controlled seeking of palatable food in rat models. [] Specifically, it has been shown to reduce food seeking behaviors when infused directly into the nucleus accumbens core. [] This suggests that its influence on the reward circuitry may underlie its potential as a treatment for binge-eating disorder.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

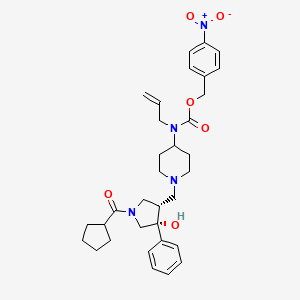

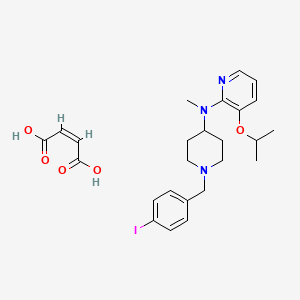

![10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1678852.png)